molecular formula C10H11F2N5O2 B12898847 (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol

(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol

Cat. No.: B12898847
M. Wt: 271.22 g/mol
InChI Key: IGOQSZPNPNKFDW-QYYRPYCUSA-N
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Description

The compound (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol is a synthetic nucleoside analog It is characterized by the presence of a purine base (6-aminopurin-9-yl) attached to a modified ribose sugar (oxolan-3-ol) with fluorine substitutions at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.

    Glycosylation: The purine base is glycosylated with a protected ribose derivative under acidic conditions to form a nucleoside intermediate.

    Fluorination: The intermediate undergoes selective fluorination at the 4 and 5 positions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Deprotection: The final step involves deprotection of the ribose moiety to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the purine base or the ribose moiety using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine base, especially at the 6-position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine or ribose derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its interactions with enzymes and nucleic acids. It serves as a tool to investigate the mechanisms of DNA and RNA synthesis and repair.

Medicine

In medicine, (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol is explored for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development.

Industry

In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its unique properties are leveraged to create drugs with improved efficacy and reduced side effects.

Mechanism of Action

The compound exerts its effects by incorporating into nucleic acids, thereby disrupting DNA and RNA synthesis. It targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase. By inhibiting these enzymes, the compound prevents the replication of viruses and the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2’-Fluoro-2’-deoxyadenosine: A nucleoside analog with a similar structure but lacking the fluoromethyl group.

    Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.

    Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.

Uniqueness

The presence of both fluorine and fluoromethyl groups in (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol distinguishes it from other nucleoside analogs. These modifications enhance its stability and bioavailability, making it a unique and valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C10H11F2N5O2

Molecular Weight

271.22 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol

InChI

InChI=1S/C10H11F2N5O2/c11-1-4-5(12)7(18)10(19-4)17-3-16-6-8(13)14-2-15-9(6)17/h2-5,7,10,18H,1H2,(H2,13,14,15)/t4-,5-,7-,10-/m1/s1

InChI Key

IGOQSZPNPNKFDW-QYYRPYCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)F)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)F)O)N

Origin of Product

United States

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